5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 1-position. This compound is part of the pyrazolopyridine family and has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is with a molecular weight of 198.02 g/mol .
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves several key steps, often beginning with commercially available precursors. One common synthetic route includes the following:
The reaction conditions typically involve solvents like acetic acid and may include sodium nitrite as a reagent for diazotization reactions, which are crucial for forming the pyrazole ring .
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can participate in several chemical reactions:
These reactions expand its utility in organic synthesis and medicinal chemistry.
The mechanism of action for 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine primarily involves its interaction with biological targets such as Tropomyosin receptor kinases (TRKs).
Studies have shown that it exhibits an IC50 value of approximately 0.304 μM against certain cancer cell lines, indicating its potential therapeutic efficacy .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound .
5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Regioselective bromination at the C-5 position of pyrazolo[3,4-c]pyridine scaffolds is critical for enabling downstream cross-coupling reactions in medicinal chemistry. Two principal methodologies dominate:
Table 1: Bromination Methods Comparison
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Diazotization-Bromination | NaNO₂/AcOH, 20°C | C-5 | 59% [3] |
Direct EAS (NBS) | NBS/CH₂Cl₂, 0°C | C-3 (unprotected) | 78% [7] |
Key Insight: Protecting N-1 prior to bromination shifts selectivity to C-5, as confirmed by in silico studies showing reduced electron density at C-5 upon methylation [4] [7].
N-methylation at the pyrazole ring’s N-1 position introduces steric and electronic effects crucial for biological activity and further functionalization. Selectivity between N-1 and N-2 remains a central challenge.
Table 2: N-Protection Outcomes
Protecting Group | Base/Conditions | Major Isomer | Yield |
---|---|---|---|
SEM | N,N-Dicyclohexylmethylamine | N-2 | 68% [4] |
SEM | NaH | N-1 | 72% [4] |
THP | Short reaction time | N-2 | 65% [4] |
THP | Extended reaction time | N-1 | 92% [4] |
Critical Consideration: Aromaticity stabilization in N-1-substituted derivatives drives thermodynamic preference, as confirmed by DFT calculations showing 37 kJ/mol energy difference favoring N-1 over N-2 tautomers [2] [4].
The pyrazolo[3,4-c]pyridine core synthesis hinges on cyclization efficiency, with Huisgen and hydroxylamine routes offering distinct advantages.
Table 3: Ring-Closure Method Performance
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Classical Huisgen | >100°C, solvent-free | Low (mixed isomers) | 40–60% [8] |
CuAAC Variant | Cu₂SO₄/ascorbate, 25°C | High (1,4-isomer) | 75–97% [4] [8] |
Hydroxylamine-Catalyzed | NH₂OH/AcOH, reflux | Moderate | 65–78% [2] [9] |
Synthetic Recommendation: The CuAAC method is optimal for fragment-based drug discovery due to its "click" modularity, enabling sequential C-3, C-5, and C-7 functionalization [4]. In contrast, hydroxylamine pathways suit rapid access to C-3-alkylated cores without halogenation steps [9].
Mechanistic Note: Huisgen cycloadditions proceed via concerted 1,3-dipolar transitions, while hydroxylamine routes involve nucleophilic addition-elimination sequences [2] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0